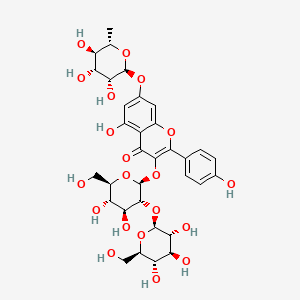
Kaempferol-3-Sophoroside-7-Rhamnosid
Übersicht
Beschreibung
Kaempferol 3-sophoroside 7-rhamnoside is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a well-known flavonoid found in various plants. This compound is recognized for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It is often studied for its potential use as a biomarker in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
Kaempferol-3-Sophoroside-7-Rhamnosid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Entwicklung von natürlichen Gesundheitsprodukten und Nahrungsergänzungsmitteln verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound umfasst mehrere molekulare Ziele und Signalwege:
Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen, wodurch oxidativer Stress reduziert wird.
Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase.
Antimikrobielle Aktivität: Die Verbindung stört die Zellmembran von Mikroorganismen, was zum Zelltod führt.
Wirkmechanismus
Target of Action
Kaempferol 3-sophoroside-7-rhamnoside is a natural product .
Mode of Action
It has been shown that kaempferol, a related compound, can alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .
Biochemical Pathways
Kaempferol 3-sophoroside-7-rhamnoside may affect multiple biochemical pathways. Kaempferol, a related compound, has been shown to control carcinogenic pathways in different malignancies
Result of Action
It has been suggested that kaempferol, a related compound, has anti-cancer properties and can inhibit cell growth in various types of tumors .
Action Environment
The action, efficacy, and stability of Kaempferol 3-sophoroside-7-rhamnoside may be influenced by various environmental factors. For example, the compound’s solubility could be affected by the pH of the environment
Biochemische Analyse
Biochemical Properties
Kaempferol 3-sophoroside-7-rhamnoside interacts with various enzymes and proteins in biochemical reactions . For instance, it has been implicated in the modulation of AMP-activated protein kinase (AMPK) pathway , which plays a crucial role in cellular energy homeostasis.
Cellular Effects
Kaempferol 3-sophoroside-7-rhamnoside has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to activate the AMPK pathway, which could exert its effects on cellular metabolism .
Molecular Mechanism
At the molecular level, Kaempferol 3-sophoroside-7-rhamnoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested to act as a potential biomarker .
Temporal Effects in Laboratory Settings
The effects of Kaempferol 3-sophoroside-7-rhamnoside can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Kaempferol 3-sophoroside-7-rhamnoside can vary with different dosages in animal models
Metabolic Pathways
Kaempferol 3-sophoroside-7-rhamnoside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
Kaempferol 3-sophoroside-7-rhamnoside is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3-sophoroside 7-rhamnoside typically involves the glycosylation of kaempferol. The process includes the use of specific glycosyl donors and catalysts to attach sophorose and rhamnose sugars to the kaempferol molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the glycosidic bonds .
Industrial Production Methods: Industrial production of kaempferol 3-sophoroside 7-rhamnoside may involve the extraction of the compound from plant sources, such as the Euphorbiaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kaempferol-3-Sophoroside-7-Rhamnosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Kaempferol-Grundgerüst verändern.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid und Schwefelsäure werden für Acetylierungsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Kaempferolderivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Kaempferol-3-Sophoroside-7-Rhamnosid ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig. Ähnliche Verbindungen umfassen:
Kaempferol-3-O-Rhamnosid: Zeigt ähnliche biologische Aktivitäten, jedoch mit unterschiedlicher Glykosylierung.
Kaempferol-3-O-Sophoroside: Eine weitere glykosylierte Form mit unterschiedlichen Eigenschaften.
Kaempferol-7-O-Rhamnosid: Bekannt für seine entzündungshemmenden und antioxidativen Aktivitäten.
Im Vergleich dazu zeichnet sich this compound durch seine kombinierte Sophoroside- und Rhamnose-Glykosylierung aus, die seine Löslichkeit und Bioverfügbarkeit verbessern kann .
Eigenschaften
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWDBDPXMHHGE-IAYTZLMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269623 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93098-79-4 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93098-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Kaempferol 3-sophoroside 7-rhamnoside exert its protective effects against Doxorubicin-induced cardiotoxicity?
A: Research suggests that Kaempferol 3-sophoroside 7-rhamnoside, alongside other flavonoids from Hippophae rhamnoides Linn., protects H9c2 cardiomyoblasts from Doxorubicin-induced damage through multiple mechanisms []. These include:
Q2: What is the role of "JNK-Sab-ROS" pathway in Doxorubicin-induced cardiotoxicity, and how does Kaempferol 3-sophoroside 7-rhamnoside modulate this pathway?
A2: The "JNK-Sab-ROS" pathway plays a crucial role in regulating cell survival and death under stress conditions like those induced by Doxorubicin. Doxorubicin can trigger excessive ROS production, leading to JNK activation. This activation, in turn, can trigger apoptosis and mitochondrial dysfunction.
- Reducing ROS Levels: By lowering ROS levels, the compound could potentially dampen the initial trigger for JNK activation, thus protecting the cells [].
- Modulating Protein Expression: Increased expression of mitochondrial mitofusins (Mfn1, Mfn2) suggests an improvement in mitochondrial dynamics, potentially enhancing mitochondrial function and resilience against Doxorubicin-induced damage []. Additionally, the upregulation of the mitochondrial outer membrane protein Sab, possibly influenced by the compound, could play a role in mitochondrial dynamics and protection against apoptosis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



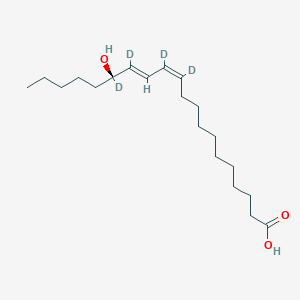

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)
![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)
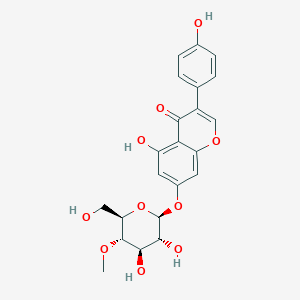
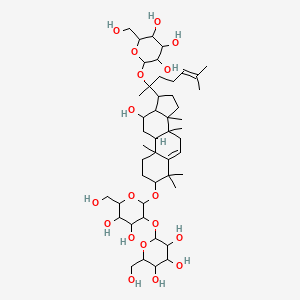
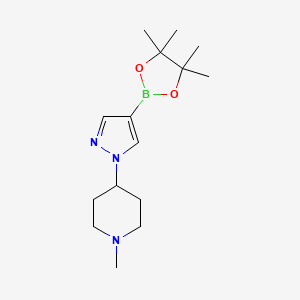
![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)
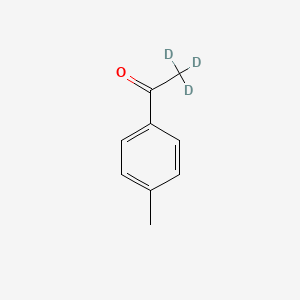
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)
